3-Amino-4-(morpholin-4-yl)benzonitrile is a chemical compound with the molecular formula CHNO and a molecular weight of 203.24 g/mol. It is classified as a derivative of benzonitrile, characterized by an amino group at the 3-position and a morpholine ring at the 4-position of the benzene ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, serving as an intermediate in various chemical reactions and biological studies.
The synthesis of 3-Amino-4-(morpholin-4-yl)benzonitrile typically involves the reaction of 3-nitrobenzonitrile with morpholine. This process can be achieved through several steps, including reduction, substitution, and cyclization reactions.
The molecular structure of 3-Amino-4-(morpholin-4-yl)benzonitrile features:
3-Amino-4-(morpholin-4-yl)benzonitrile can undergo various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 3-Amino-4-(morpholin-4-yl)benzonitrile involves its interactions with specific molecular targets such as enzymes and receptors. The presence of both the amino and morpholine groups enhances its binding affinity and specificity to these targets, influencing various biological pathways depending on the application context.
Relevant data from studies indicate that this compound exhibits significant potential for further research into its properties and applications in various fields.
3-Amino-4-(morpholin-4-yl)benzonitrile has several scientific applications:
3-Amino-4-(morpholin-4-yl)benzonitrile (C₁₁H₁₃N₃O) emerged as a structurally significant heterocyclic compound during early-21st-century efforts to develop novel antimicrobial agents targeting bacterial RNA polymerase (RNAP). Its discovery stemmed from rational drug design approaches focused on disrupting protein-protein interactions (PPIs) in bacterial transcription. Researchers developed pharmacophore models based on the RNAP clamp helix domain, specifically targeting residues R278 and R281 in Streptococcus pneumoniae, which are critical for σ-factor binding [3]. Initial screening of drug-like libraries, such as the Maybridge Mini HitFinder collection, identified hit compounds (e.g., C3 series) with moderate RNAP inhibition. Subsequent structural optimization—replacing the aminobenzene ring with dichlorobenzene—yielded derivatives with dramatically enhanced antimicrobial activity (MIC reduction from 256 μg/mL to 1 μg/mL) [3]. This compound exemplifies modern strategies in heterocyclic chemistry: leveraging de novo synthesis to create simplified scaffolds with improved drug-like properties over natural product-derived antibiotics [3] [5].
The molecular architecture of 3-amino-4-(morpholin-4-yl)benzonitrile integrates two pharmacologically significant motifs:
Moiety | Spatial Properties | Functional Roles |
---|---|---|
Morpholine | Chair conformation, 58° dihedral angle | Solubility enhancement, conformational flexibility, electron donation |
Benzonitrile | Linear -C≡N, bond angle ~180° | H-bond acceptor, metabolic stability, derivatization handle |
3-Amino | Ortho to morpholine | H-bond donor, participation in heterocycle synthesis |
Medicinal Applications:
Materials Science Applications:
Compound | R Group | Linker | MIC vs. S. pneumoniae (μg/mL) | |
---|---|---|---|---|
1 (Hit) | 2-Aminophenyl | Thioether | 256 | |
13 | 3,4-Dichlorophenyl | Thioether | 8 | |
17 | 2-Aminophenyl | Amine | >256 | |
C3-005 | 3,4-Dichlorophenyl | Modified | 1 | [3] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7